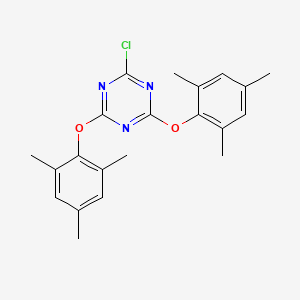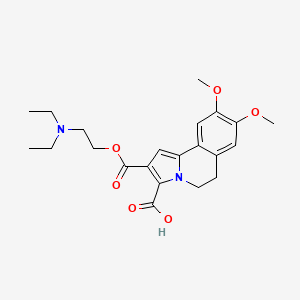
Trimethyl(methylselanyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(methylselanyl)silane is an organosilicon compound with the molecular formula C_4H_12SiSe It is a derivative of silane, where one of the hydrogen atoms is replaced by a methylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(methylselanyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylselenol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(methylselanyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(methylselanyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of organoselenium compounds, which are valuable intermediates in organic chemistry.
Materials Science: The compound can be used to modify surfaces and create functionalized materials with unique properties.
Biology and Medicine: Organoselenium compounds, including those derived from this compound, have shown potential as antioxidants and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of trimethyl(methylselanyl)silane involves the interaction of the methylselanyl group with various molecular targets. The selenium atom in the compound can participate in redox reactions, acting as an electron donor or acceptor. This property makes it useful in catalytic processes and as an antioxidant. The silicon atom can also form strong bonds with other elements, contributing to the stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH_3)_3SiH. It is similar in structure but lacks the selenium atom.
Trimethylsilyl chloride: A derivative of silane with a chlorine atom instead of a methylselanyl group.
Trimethylsilyl methyl sulfide: Similar to trimethyl(methylselanyl)silane but with a sulfur atom instead of selenium.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
34117-08-3 |
|---|---|
Fórmula molecular |
C4H12SeSi |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
trimethyl(methylselanyl)silane |
InChI |
InChI=1S/C4H12SeSi/c1-5-6(2,3)4/h1-4H3 |
Clave InChI |
ATJIICSPWASSHH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



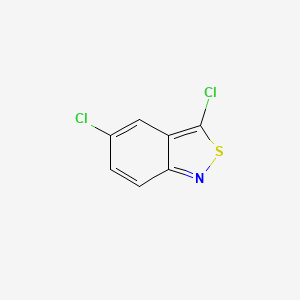

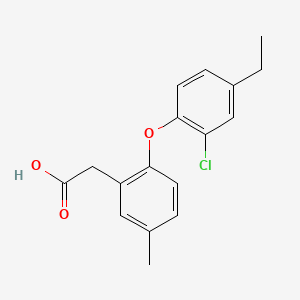
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
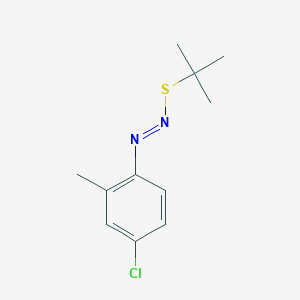
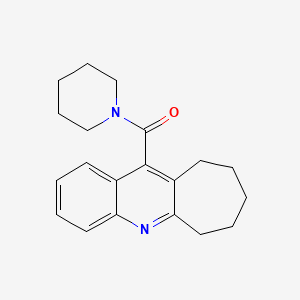
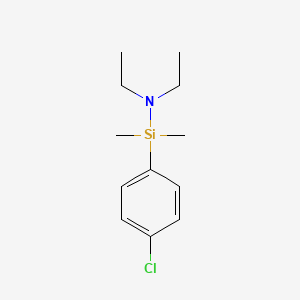
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
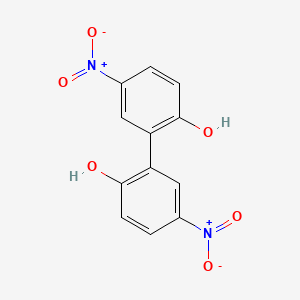
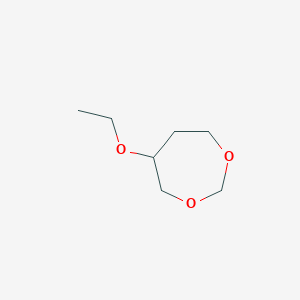
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
